molecular formula C14H13N3OS B1195801 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-46-2

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1195801
M. Wt: 271.34 g/mol
InChI Key: KXLVXORPOHNALY-UHFFFAOYSA-N
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Description

“5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 . It’s used for research purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antitumor activities . Another study reported the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides .


Molecular Structure Analysis

The molecular structure of “5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” consists of a triazole ring attached to a benzyl group and a furan ring through a methylene bridge .

Scientific Research Applications

Summary of the Application

Depression is a major global health concern, affecting approximately 280 million people worldwide . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application or Experimental Procedures

The synthesis of these molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Application in Anticancer Research

Summary of the Application

The synthesized compounds were tested for anticancer activity. The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines .

3. Application in Antimicrobial Research

Summary of the Application

Compounds incorporating five-membered heterocyclic rings have been attracting interest over the past decade because of their use in various applications, especially chemotherapy . In the field of medicinal chemistry, azoles are a widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds were screened for their antimicrobial activities, and some of them displayed activity against the test microorganisms . The highest activity was observed for compounds carrying cyclic sulfonamide function beside 1,2,4-triazole nucleus .

4. Application in Anticancer Research

Summary of the Application

The synthesized compounds were tested for anticancer activity. The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides .

Results or Outcomes

The synthesized compounds showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines .

5. Application in Antifungal Research

Summary of the Application

Among azole-based drugs, conazoles, such as itraconazole, fluconazole, voriconazole, and ravuconazole constitute a major class being used for the treatment fungal infections .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds were screened for their antifungal activities, and some of them displayed activity against the test microorganisms .

6. Application in Antidepressant Research

Summary of the Application

Recently, ketamine & its (S)-enantiomer, esketamine, were investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .

Methods of Application or Experimental Procedures

The synthesis of these molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

properties

IUPAC Name

3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVXORPOHNALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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